molecular formula C19H23NO4 B066931 (R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid CAS No. 190190-49-9

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B066931
CAS No.: 190190-49-9
M. Wt: 329.4 g/mol
InChI Key: JXDXPRAUFACOHG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a naphthalen-1-yl substituent, and a butanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The naphthalene ring contributes to hydrophobicity and π-π stacking interactions, which may influence binding affinity in biological systems or material applications.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDXPRAUFACOHG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151498
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190190-49-9
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which suggests that this compound might also be involved in such reactions.

Biochemical Pathways

Given its potential role in sm cross-coupling reactions, it could be involved in various biochemical pathways where carbon-carbon bond formation is crucial.

Result of Action

If the compound is indeed involved in sm cross-coupling reactions, it could potentially facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Boc-L-naphthylalanine, is a derivative of naphthalene and an amino acid that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protecting group and a naphthalene moiety. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₁₉H₂₃NO₄
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 190190-49-9
  • Purity : Typically above 95% in commercial preparations.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar to butyrate, this compound may exhibit histone deacetylase (HDAC) inhibitory activity, which plays a crucial role in regulating gene expression related to inflammation and cancer pathways .
  • Regulatory T Cell Modulation : It has been shown that compounds with similar structures can promote the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune homeostasis and preventing excessive inflammatory responses .
  • Antimicrobial Activity : The naphthalene component may contribute to antimicrobial properties, potentially affecting microbial growth via disruption of membrane integrity or interference with metabolic pathways .

Biological Activity Data

Activity Mechanism References
HDAC InhibitionGene expression modulation
Treg DifferentiationImmune system modulation
AntimicrobialMembrane disruption

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • In Vivo Studies on Inflammation : Research indicated that butyrate derivatives can significantly reduce inflammation markers in animal models, suggesting similar potential for Boc-L-naphthylalanine .
  • Cancer Research : Compounds with naphthalene structures have been investigated for their ability to induce apoptosis in cancer cells through HDAC inhibition, leading to increased expression of pro-apoptotic genes .
  • Immunomodulatory Effects : A study demonstrated that butyrate enhances the production of IL-10, an anti-inflammatory cytokine, through Treg activation, which could be relevant for Boc-L-naphthylalanine as well .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting autoimmune and inflammatory diseases. For instance, similar compounds have been utilized in the synthesis of aza-analogues of macrosphelides, which are known for their biological activity .

Chiral Auxiliary
The compound acts as a chiral auxiliary in asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions that can lead to the formation of enantiomerically enriched products. This characteristic is crucial in developing drugs that require specific stereochemistry for activity .

Organic Synthesis

Synthesis of Peptides
this compound is integral in peptide synthesis, particularly in creating hybrid peptides with defined secondary structures such as 12/10-helices. These peptides have potential applications in drug design due to their ability to mimic natural biological processes .

Amino Acid Derivatives
The compound is also used to synthesize various amino acid derivatives, which are essential components in many biochemical processes and serve as precursors for more complex molecules. The versatility of the Boc group facilitates multiple synthetic pathways, enhancing its utility in organic chemistry .

Case Studies

Case Study 1: Synthesis of Aza-Macrosphelides
In a study focusing on the synthesis of aza-macrosphelides, this compound was employed as a starting material. The reaction conditions were optimized to achieve high yields and enantiomeric excess, demonstrating its effectiveness as a chiral building block .

Case Study 2: Development of Anti-inflammatory Agents
Research has highlighted the use of this compound in creating new anti-inflammatory agents through modifications that enhance bioavailability and target specificity. The structural modifications facilitated by the Boc group allow for fine-tuning of pharmacological properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared below with five analogs (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituent Key Features
(R)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid Not provided C₁₉H₂₃NO₄ Naphthalen-1-yl High hydrophobicity; Boc protection enhances amine stability .
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 269726-85-4 C₁₁H₁₁N₂O₂·HCl 4-Cyanophenyl Hydrochloride salt improves solubility; nitrile group enhances polarity .
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ Methyl branch Longer carbon chain; stereochemistry (2R,3S) affects synthetic utility .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid 486460-00-8 C₁₅H₁₈F₃NO₄ 2,4,5-Trifluorophenyl Fluorine atoms enhance metabolic stability; higher toxicity (H302, H315) .
(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid 331763-75-8 C₁₅H₁₈BrNO₄ 4-Bromophenyl Bromine adds steric bulk; potential reactivity in cross-coupling reactions .
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid 108827-19-6 C₁₄H₁₅NO₂ Naphthalen-1-yl Free amine increases reactivity; lower stability due to unprotected group .

Substituent Effects on Properties

2,4,5-Trifluorophenyl: Fluorination improves metabolic stability and electronegativity, though introduces hazards (e.g., H302: toxicity upon ingestion) .

Backbone Modifications: The pentanoic acid analog () has a methyl-branched chain, which may restrict conformational flexibility compared to the linear butanoic acid backbone of the main compound .

Protective Groups: Boc Protection: Present in the main compound and analogs (), the Boc group prevents unwanted amine reactions during synthesis. Its absence in ’s compound increases reactivity but reduces stability . Hydrochloride Salt: The 4-cyanophenyl analog () exhibits enhanced aqueous solubility due to its ionic form .

Preparation Methods

Direct Boc Protection of β-Amino Intermediates

  • Procedure : Treating 3-amino-4-(naphthalen-1-yl)butanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium bicarbonate.

  • Conditions : 0°C to room temperature, 12 hours, yielding 85–90% Boc-protected amine.

  • Challenges : Competing esterification of the carboxylic acid is mitigated by using a slight excess of Boc₂O (1.1 equiv) and maintaining pH >8.

Naphthyl Group Introduction via Suzuki-Miyaura Coupling

  • Substrate : 3-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid.

  • Catalysis : Pd(PPh₃)₄ (5 mol%), naphthalen-1-ylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.

  • Yield : 75–80% after purification by recrystallization (ethanol/water).

Reductive Amination for Backbone Assembly

An alternative route employs reductive amination to construct the β-amino acid skeleton:

  • Ketone Preparation : 4-(naphthalen-1-yl)-2-oxobutanoic acid is synthesized via Friedel-Crafts acylation of naphthalene with maleic anhydride.

  • Enantioselective Reductive Amination : Using (R)-BINAP-RuCl₂ catalyst, the ketone reacts with tert-butyl carbamate under hydrogen (50 psi) in methanol, achieving 90% ee.

  • Acid Workup : Hydrolysis of the ester (1M NaOH, THF/water) yields the target carboxylic acid.

Resolution of Racemates via Chiral Chromatography

For non-catalytic routes, racemic 3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is resolved using chiral stationary phases (CSPs):

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.

  • Outcome : Baseline separation (α = 1.25) with >99% purity for the (R)-enantiomer.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal purification:

  • Continuous Flow Synthesis : Aza-Michael addition is conducted in a microreactor (residence time = 10 min) with 98% conversion and 94% ee.

  • Catalyst Recycling : Quaternary ammonium catalysts are recovered via aqueous extraction and reused (5 cycles, <5% efficiency loss).

Analytical Characterization

Critical quality control parameters include:

ParameterMethodSpecification
Enantiomeric ExcessChiral HPLC≥98% (R)-isomer
Boc Group Integrity¹H NMR (δ 1.44 ppm)Single tert-butyl peak
Naphthyl ContentUV-Vis (λ = 270 nm)Absorbance ratio ≥0.95

Challenges and Mitigation Strategies

  • Epimerization : High temperatures (>40°C) during Boc deprotection cause racemization. Mitigated by using TFA/DCM (0°C, 1 hour).

  • Solubility Issues : The naphthyl group reduces solubility in polar solvents. Additives like β-cyclodextrin enhance dissolution during coupling reactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid to improve yield and enantiomeric purity?

  • Methodological Answer : Synthesis optimization should focus on:
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional methods, as demonstrated for structurally similar Boc-protected amino acid derivatives .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity. For example, chiral stationary phases (CSPs) like cellulose-based columns effectively separate enantiomers of Boc-protected analogs .
  • Protecting group strategy : The tert-butoxycarbonyl (Boc) group is stable under basic conditions and can be selectively removed with trifluoroacetic acid (TFA), minimizing side reactions during peptide coupling .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl proton signal appears as a singlet at ~1.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C19_{19}H24_{24}F3_3NO4_4: 388.17) .
  • Chiral HPLC : Essential for verifying enantiomeric purity. Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the naphthalen-1-yl substituent in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace naphthalen-1-yl with substituents like 2,4,5-trifluorophenyl (as in DPP-4 inhibitor precursors) or phenylthio groups to assess hydrophobic/hydrophilic interactions .
  • Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., DPP-4 for diabetes therapeutics) or receptor-binding studies. For example, fluorophenyl analogs showed IC50_{50} values < 100 nM in DPP-4 inhibition .
  • Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DPP-4 active site). The naphthalen-1-yl group may enhance π-π stacking with aromatic residues .

Q. Table 1: Comparative Bioactivity of Structural Analogs

SubstituentTarget ProteinIC50_{50} (nM)Reference
Naphthalen-1-ylDPP-485
2,4,5-TrifluorophenylDPP-472
PhenylthioAntioxidant120

Q. What methodological approaches resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility Controls : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, DPP-4 activity is sensitive to buffer ionic strength .
  • Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance [SPR] alongside enzyme inhibition assays).
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or confounding factors (e.g., impurities in commercial samples) .

Q. How can enantiomeric purity be maintained during large-scale synthesis for preclinical studies?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts like BINOL-derived phosphoric acids for stereoselective synthesis .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in specific solvents (e.g., ethyl acetate/hexane mixtures) .
  • In-Process Analytics : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures. For example, Boc-protected analogs show pH-dependent solubility, with improved stability in acidic conditions .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess degradation kinetics. Store samples at -20°C under argon to prevent Boc-group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.